

# A Comparative Analysis of Infliximab and Golimumab Binding Affinity to TNFα

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of two key anti-TNF $\alpha$  monoclonal antibodies, **infliximab** and golimumab, to their target, tumor necrosis factor-alpha (TNF $\alpha$ ). The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers and professionals in the field of drug development and immunology.

## **Data Summary**

The binding affinity of therapeutic antibodies to their targets is a critical determinant of their potency and clinical efficacy. Several studies have quantitatively assessed the interaction between **infliximab**, golimumab, and TNF $\alpha$ . The data, primarily derived from surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA), are summarized below.



| Parameter                                             | Infliximab            | Golimumab                   | Method                                          | Reference                       |
|-------------------------------------------------------|-----------------------|-----------------------------|-------------------------------------------------|---------------------------------|
| Dissociation<br>Constant (KD)<br>for soluble TNFα     | 44 pM                 | 18 pM                       | Surface Plasmon<br>Resonance<br>(SPR)           | Shealy et al.,<br>2010[1][2][3] |
| Association Rate<br>Constant (ka) for<br>soluble TNFα | 0.57 x 105 M-1s-<br>1 | Not Reported in cited study | Surface Plasmon<br>Resonance<br>(SPR)           | Kaymakcalan et<br>al., 2009[3]  |
| Dissociation Rate Constant (kd) for soluble TNFα      | 1.1 x 10-4 s-1        | Not Reported in cited study | Surface Plasmon<br>Resonance<br>(SPR)           | Kaymakcalan et<br>al., 2009[3]  |
| EC50 for soluble TNFα binding                         | 6.4 ± 0.3 pM          | 4.9 ± 0.2 pM                | Enzyme-Linked<br>Immunosorbent<br>Assay (ELISA) | Anonymous,<br>2021[3]           |

Note: A lower KD value indicates a higher binding affinity. A lower EC50 value indicates a higher potency in the specific assay.

Based on the available data, golimumab exhibits a higher binding affinity for soluble TNFα compared to **infliximab**, as indicated by its lower dissociation constant (KD).[1][2][3] One study reported that the 2.4-fold difference in KD between golimumab and **infliximab** was not statistically significant.[1][3] Another study using ELISA also suggested a higher binding affinity for golimumab (Simponi Aria®) compared to **infliximab** (Remicade®) based on EC50 values. [3]

## **Experimental Protocols**

The following sections detail the methodologies commonly employed to determine the binding affinities of **infliximab** and golimumab to  $\mathsf{TNF}\alpha$ .

## **Surface Plasmon Resonance (SPR)**

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.[4][5][6] It is a standard method for characterizing antibody-antigen



## binding kinetics.[7]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[6][8] An analyte is then flowed over the surface. The binding of the analyte to the ligand causes a change in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a sensorgram.[8] From the sensorgram, association (ka) and dissociation (kd) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[4]

#### Generalized Protocol:

- Ligand Immobilization: Recombinant human TNFα is immobilized on the surface of a sensor chip.[4] This is often achieved through amine coupling, where the protein is covalently linked to the dextran matrix of the sensor chip.[6]
- Analyte Injection: A series of concentrations of the antibody (infliximab or golimumab) are injected over the sensor surface.[4]
- Association Phase: The binding of the antibody to the immobilized TNFα is monitored in realtime.[4]
- Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the antibody-TNFα complex.[4]
- Regeneration: A solution is injected to remove the bound antibody from the ligand, preparing the sensor surface for the next injection.
- Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the affinity constant (KD).[4]





Click to download full resolution via product page

Caption: Surface Plasmon Resonance (SPR) workflow for antibody-antigen binding analysis.



## **Enzyme-Linked Immunosorbent Assay (ELISA)**

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[9]

Principle: In a direct binding ELISA to determine affinity, the antigen (TNF $\alpha$ ) is coated onto the wells of a microplate. The antibody of interest is then added at various concentrations. A secondary antibody conjugated to an enzyme is used to detect the bound primary antibody. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of bound primary antibody.[10]

#### Generalized Protocol:

- Antigen Coating: The wells of a 96-well microplate are coated with recombinant human TNFα and incubated to allow for binding.[11]
- Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.[9]
- Antibody Incubation: Serial dilutions of infliximab or golimumab are added to the wells and incubated.[11]
- Washing: The plate is washed to remove any unbound antibody.
- Detection Antibody Incubation: An enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., anti-human IgG) is added to each well and incubated.[11]
- Final Washing: The plate is washed again to remove any unbound secondary antibody.
- Substrate Addition and Signal Detection: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader.
- Data Analysis: The absorbance values are plotted against the antibody concentrations, and the EC50 value (the concentration of antibody that gives half-maximal binding) is determined by fitting the data to a sigmoidal dose-response curve.

# **TNFα Signaling Pathway**



Both **infliximab** and golimumab exert their therapeutic effect by neutralizing TNF $\alpha$ , a key proinflammatory cytokine.[12][13] TNF $\alpha$  signals through two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), which are expressed on the surface of various cells.[14] The binding of TNF $\alpha$  to these receptors initiates intracellular signaling cascades that lead to a range of cellular responses, including inflammation, apoptosis, and cell survival.[14] **Infliximab** and golimumab bind to both soluble and transmembrane forms of TNF $\alpha$ , preventing its interaction with TNFR1 and TNFR2 and thereby blocking downstream signaling.[12][13]



Click to download full resolution via product page



Caption: Simplified TNF $\alpha$  signaling pathway and the mechanism of action of **infliximab** and golimumab.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Characterization of golimumab, a human monoclonal antibody specific for human tumor necrosis factor α PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Characterization and Functionality Comparison of Humira® (adalimumab), Remicade® (infliximab) and Simponi Aria® (golimumab) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biacore SPR for Antibody Affinity Measurement Creative Proteomics [creative-proteomics.com]
- 5. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance |
   Springer Nature Experiments [experiments.springernature.com]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. Measuring antibody-antigen binding kinetics using surface plasmon resonance PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart [creativebiomart.net]
- 9. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. mabtech.com [mabtech.com]
- 12. Infliximab-abda StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Golimumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structural Basis for Treating Tumor Necrosis Factor  $\alpha$  (TNF $\alpha$ )-associated Diseases with the Therapeutic Antibody Infliximab PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Analysis of Infliximab and Golimumab Binding Affinity to TNFα]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170848#infliximab-versus-golimumab-binding-affinity-to-tnf]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com